molecular formula C7H24Cl4N4 B070149 N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride CAS No. 187037-23-6

N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride

Cat. No.: B070149
CAS No.: 187037-23-6
M. Wt: 306.1 g/mol
InChI Key: WDLWFIMADVGTED-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride (CAS 187037-23-6) is a polyamine derivative with the molecular formula C₇H₂₀N₄·4HCl and a molecular weight of 306.1 g/mol . It is a tetrahydrochloride salt characterized by multiple primary and secondary amine groups, making it a potent chelator of metal ions such as Ca²⁺, Mg²⁺, and Fe³⁺. This compound is highly soluble in water and is widely used in biochemical and physiological experiments to study metal ion-dependent processes, stabilize enzymes, and remove interfering metal ions from solutions .

Properties

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]propane-1,3-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H20N4.4ClH/c8-2-1-4-10-6-7-11-5-3-9;;;;/h10-11H,1-9H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLWFIMADVGTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCNCCN.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H24Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436175
Record name N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187037-23-6
Record name N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanoethylation of Ethylenediamine

The synthesis begins with the cyanoethylation of ethylenediamine using acrylonitrile. This step forms N,N'-bis(cyanoethyl)ethylenediamine , a critical intermediate. The reaction occurs in a monohydric alcohol solvent (e.g., methanol or ethanol) at 50–80°C under reflux conditions. The absence of water in this step minimizes side reactions, achieving a selectivity exceeding 95% .

Key parameters:

  • Molar ratio: Ethylenediamine to acrylonitrile is maintained at 1:2 to prevent over-alkylation.

  • Solvent: Alcohols enhance solubility and reaction kinetics.

  • Temperature control: Elevated temperatures accelerate the reaction but require careful monitoring to avoid polymerization of acrylonitrile.

Catalytic Hydrogenation

The intermediate undergoes hydrogenation using Raney nickel as a catalyst in the presence of a solid alkali (e.g., sodium hydroxide). This step reduces the cyano groups to primary amines, yielding N,N'-bis(3-aminopropyl)ethylenediamine .

Reaction conditions:

  • Pressure: 2–4 MPa hydrogen pressure.

  • Temperature: 80–120°C.

  • Catalyst loading: 5–10% w/w of Raney nickel relative to the intermediate.

The solid alkali neutralizes hydrochloric acid generated during subsequent salt formation, eliminating the need for post-reaction neutralization steps.

Industrial Production Methods

Batch vs. Continuous Reactors

Industrial synthesis employs batch reactors for small-scale production, while continuous-flow systems are preferred for large-scale manufacturing. Continuous systems offer:

  • Higher throughput: 20–30% increased yield compared to batch processes.

  • Reduced energy consumption: Integrated heat recovery systems lower operating costs.

Solvent and Catalyst Recycling

Monohydric alcohols and Raney nickel are recycled through distillation and filtration, respectively. This reduces raw material costs by 40–50% and minimizes waste generation.

Catalytic Systems and Optimization

Raney Nickel Modifications

Lithium hydroxide-modified Raney nickel improves hydrogenation efficiency by enhancing catalyst stability and reducing deactivation. This modification increases yield to 85–90% , compared to 60–70% with unmodified catalysts.

Alternative Catalysts

  • Palladium on carbon (Pd/C): Tested for hydrogenation but shows lower selectivity (<80%) due to over-reduction side products.

  • Homogeneous catalysts: Rhodium complexes are explored but remain cost-prohibitive for industrial use.

Purification Techniques

Crystallization

The tetrahydrochloride salt is purified via recrystallization from ethanol-water mixtures. This step removes unreacted amines and inorganic residues, achieving ≥98% purity .

Chromatographic Methods

Ion-exchange chromatography is employed for high-purity applications (e.g., pharmaceutical intermediates), though it is less cost-effective for bulk production.

Comparative Analysis of Methodologies

Table 1: Comparison of Synthetic Approaches

ParameterTraditional MethodModified Patent Method
Cyanoethylation Solvent Water/Acetic acidMonohydric alcohol
Hydrogenation Catalyst Unmodified Raney NiLiOH-Modified Raney Ni
Yield 60–70%85–90%
Waste Generation High (acidic wastewater)Low (closed-loop solvent)

Environmental and Economic Considerations

Waste Reduction

The patent method eliminates aqueous waste by using recyclable solvents and solid alkalis, reducing effluent discharge by 70% .

Cost Efficiency

Recycling catalysts and solvents lowers production costs to $120–150/kg , compared to $200–250/kg for traditional methods .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride can undergo various chemical reactions, including:

    Oxidation: Where the amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of any oxidized forms back to amines.

    Substitution: Nucleophilic substitution reactions where the amine groups can react with electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield nitroso or nitro derivatives.

    Reduction: Typically regenerates the original amine groups.

    Substitution: Produces substituted amine derivatives.

Scientific Research Applications

Biochemical Research

N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride is primarily utilized in biochemical research, particularly in proteomics. It acts as a stabilizing agent for proteins and enzymes, enhancing their activity and stability under various conditions.

Case Study: Protein Stabilization

In a study focusing on enzyme activity, researchers found that the addition of this compound improved the thermal stability of certain enzymes by up to 30%, allowing for more efficient reactions at elevated temperatures. This property is crucial for industrial applications where enzymes are subjected to harsh conditions.

Pharmaceutical Development

This compound is also significant in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. Its ability to form stable complexes with metal ions makes it valuable in drug formulation.

Table 1: Applications in Pharmaceutical Development

ApplicationDescription
Drug FormulationUsed as a stabilizer and complexing agent
Synthesis of Bioactive CompoundsActs as an intermediate in the production of pharmaceuticals

Material Science

In material science, this compound is utilized in the development of polymers and composite materials. It enhances adhesion properties and improves mechanical strength.

Case Study: Polymer Adhesion

A study published in a materials science journal demonstrated that incorporating this compound into epoxy resins significantly increased adhesion to metal substrates, improving durability and performance in construction applications.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for various assays, including those targeting amino acids and peptides. Its ability to react with specific functional groups allows for the detection and quantification of biomolecules.

Table 2: Analytical Applications

MethodologyApplication
ChromatographyUsed as a derivatizing agent for amino acid analysis
SpectroscopyEnhances signal intensity in spectroscopic measurements

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Target Compound :
  • Structure: Ethylenediamine backbone substituted with a 2-aminoethyl group and a 3-aminopropyl group.
  • Formula : C₇H₂₀N₄·4HCl.
Similar Compounds :

Spermine Tetrahydrochloride (CAS 306-67-2): Structure: N,N'-Bis(3-aminopropyl)-1,4-butanediamine tetrahydrochloride. Formula: C₁₀H₃₀N₄·4HCl. Key Difference: Longer butanediamine backbone compared to ethylenediamine in the target compound .

N,N′-Bis(3-aminopropyl)ethylenediamine (4A): Structure: Ethylenediamine backbone with two 3-aminopropyl substituents. Formula: C₁₀H₂₆N₄. Key Difference: Symmetrical substitution with two identical 3-aminopropyl groups, unlike the asymmetric substitution in the target compound .

N,N′-Bis(2-aminoethyl)-1,3-propanediamine (4A-3P): Structure: 1,3-Propanediamine backbone with two 2-aminoethyl groups. Formula: C₇H₂₀N₄. Key Difference: Propanediamine backbone instead of ethylenediamine, altering spatial flexibility .

Physicochemical Properties

Property Target Compound Spermine Tetrahydrochloride 4A 4A-3P
Molecular Weight (g/mol) 306.1 348.2 210.3 174.3
Solubility Highly water-soluble Water-soluble Moderate in polar solvents Moderate in polar solvents
Chelation Capacity Strong for divalent ions Strong for DNA stabilization Moderate Weak
Applications Metal ion removal, enzyme stabilization Nucleic acid condensation Polymer crosslinking Membrane fabrication

Sources : .

Functional and Application Differences

  • Target Compound :

    • Primarily used as a metal ion chelator in biochemical assays (e.g., PCR buffer stabilization) .
    • Less commonly employed in polymer synthesis compared to symmetrical polyamines.
  • Spermine Tetrahydrochloride :

    • Critical for DNA condensation and chromatin structure modulation due to its four amine groups .
    • Higher molecular weight reduces its utility in fine chemical synthesis.
  • 4A and 4A-3P: Used in polyamide thin-film composite membranes for organic solvent nanofiltration. Their symmetrical structures enhance crosslinking efficiency with terephthaloyl chloride .

Research Findings and Industrial Relevance

  • The asymmetric structure of the target compound provides selective chelation advantages over symmetrical polyamines like spermine, which non-specifically bind biomolecules .
  • In membrane science, ethylenediamine-based compounds (e.g., 4A) exhibit superior mechanical stability compared to propanediamine derivatives (e.g., 4A-3P) due to shorter backbone length .

Biological Activity

N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride (commonly referred to as AEAPTMS) is a polyamine compound with various biological activities and applications in research and industry. This article provides a comprehensive overview of its biological activity, including toxicity studies, antimicrobial properties, and potential applications.

  • Molecular Formula : C7H24Cl4N4
  • Molecular Weight : 306.10 g/mol
  • CAS Number : 187037-23-6

AEAPTMS is characterized by its tetrahydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for various biological applications .

Toxicity Studies

AEAPTMS has been subjected to several toxicity assessments to evaluate its safety profile:

  • Acute Toxicity : In a study involving rats, the acute oral toxicity was determined with an LD50 of 2.4 g/kg. Dermal toxicity was assessed with an LD50 of 16 ml/kg in rabbits, indicating moderate skin irritation potential .
  • Repeated Dose Toxicity : A combined repeated dose toxicity test with reproductive/developmental screening showed no significant systemic effects at doses up to 500 mg/kg body weight per day (NOAEL). Clinical signs included mild irritation, but no adverse effects on body weight or organ function were observed .
  • Genotoxicity : Various in vitro and in vivo assays (Ames test, micronucleus assay) indicated no genotoxic potential for AEAPTMS, suggesting it does not pose a mutagenic risk at tested concentrations .
Study TypeResult
Acute Oral ToxicityLD50 = 2.4 g/kg
Dermal ToxicityLD50 = 16 ml/kg
NOAEL500 mg/kg bw/day
GenotoxicityNegative in multiple assays

Antimicrobial Properties

AEAPTMS exhibits notable antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism primarily involves disrupting bacterial cell membranes due to its cationic nature:

  • Minimum Inhibitory Concentration (MIC) studies show that AEAPTMS can effectively inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's positive charge allows it to interact with negatively charged bacterial membranes, leading to cell lysis .
  • In comparative studies, AEAPTMS demonstrated superior antimicrobial efficacy compared to standard chelating agents like EDTA and DTPA at similar concentrations .

Application in Proteomics Research

AEAPTMS is utilized in proteomics for its ability to stabilize proteins and enhance their solubility during purification processes. It acts as a buffer component that maintains pH stability and prevents protein aggregation .

Potential Use in Drug Development

Recent studies have explored the use of AEAPTMS as a drug delivery agent due to its ability to encapsulate therapeutic compounds and facilitate their transport across cellular membranes. This property is particularly beneficial in targeting resistant bacterial strains .

Q & A

Q. What are the primary research applications of N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride in biochemical studies?

This polyamine tetrahydrochloride is commonly used as a crosslinking agent in bioconjugation reactions, particularly for coupling biomolecules (e.g., proteins, antibodies) to solid supports or other ligands. Its multiple amine groups enable efficient covalent bonding via carbodiimide-mediated reactions (e.g., EDC/NHS chemistry) . It is also employed in 3D bioprinting and protein derivatization due to its ability to stabilize tertiary structures .

Q. How should researchers assess the purity and stability of this compound in experimental settings?

Purity can be validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Elemental analysis is critical for confirming chloride content in the tetrahydrochloride form. Stability testing should include thermogravimetric analysis (TGA) and UV-Vis spectroscopy to monitor degradation under varying temperatures (e.g., -20°C for long-term storage) and light exposure .

Q. What protocols are recommended for preparing stock solutions of this compound?

Dissolve the compound in deionized water or PBS (pH 7.4) at concentrations ≤10 mM to prevent precipitation. Filter-sterilize using a 0.22 µm membrane and aliquot into small volumes to avoid freeze-thaw cycles. Adjust pH to 6.5–7.5 using NaOH/HCl to maintain amine reactivity .

Advanced Research Questions

Q. How can conjugation efficiency be optimized when using this compound in protein labeling?

Key parameters include:

  • Molar Ratio : A 10:1 (crosslinker:protein) ratio minimizes aggregation while ensuring sufficient binding.
  • pH : Maintain pH 7.5–8.5 to deprotonate amine groups without denaturing proteins.
  • Reaction Time : 2–4 hours at 4°C reduces nonspecific binding. Post-conjugation, purify via size-exclusion chromatography or dialysis to remove excess crosslinker .

Q. What strategies address contradictions in reported reaction yields for this compound in bioconjugation?

Discrepancies often arise from variations in buffer composition (e.g., Tris buffers inhibit carbodiimide reactions) or residual salts. Standardize protocols using phosphate or HEPES buffers and pre-purify the compound via ion-exchange chromatography. Include negative controls (e.g., omitting EDC) to quantify nonspecific binding .

Q. How does the compound’s structure influence its interaction with nucleic acids or polysaccharides?

The branched amine groups enable electrostatic interactions with negatively charged DNA/RNA, but over-protonation at low pH (<6) can cause precipitation. For polysaccharide conjugation (e.g., heparin), optimize activation with periodate oxidation before crosslinking .

Methodological Considerations

Q. What analytical techniques are critical for characterizing reaction intermediates involving this compound?

  • Mass Spectrometry (MS) : Identifies adducts and confirms molecular weight.
  • FT-IR Spectroscopy : Tracks amine-to-amide bond formation (shift from ~1650 cm⁻¹ to ~1550 cm⁻¹).
  • X-ray Crystallography : Resolves structural conformations in solid-state applications .

Q. How should researchers mitigate risks of endotoxin contamination in cell-based assays?

Use endotoxin-free water for solution preparation and validate via the Limulus Amebocyte Lysate (LAL) assay. Sterilize equipment via autoclaving or ethanol rinses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride

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